2-Nitrotoluene

Catalog No.
S577048
CAS No.
88-72-2
M.F
C7H7NO2
C6H4(CH3)(NO2)
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitrotoluene

CAS Number

88-72-2

Product Name

2-Nitrotoluene

IUPAC Name

1-methyl-2-nitrobenzene

Molecular Formula

C7H7NO2
C6H4(CH3)(NO2)
C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3

InChI Key

PLAZTCDQAHEYBI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1[N+](=O)[O-]

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
Soluble in alcohol, benzene, petroleum ether
SOL IN CHLOROFORM
Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether
In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C
Solubility in water, g/100ml at 20 °C: 0.044 (very poor)
0.07%

Synonyms

1-Methyl-2-nitrobenzene; 2-Methyl-1-nitrobenzene; 2-Methylnitrobenzene; NSC 9577; o-Methylnitrobenzene; o-Mononitrotoluene; o-Nitrotoluene

Canonical SMILES

CC1=CC=CC=C1[N+](=O)[O-]

The exact mass of the compound 2-Nitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)0.00 msoluble in alcohol, benzene, petroleum ethersol in chloroformsoluble in carbon tetrachloride; miscible in ethanol and ethyl etherin water, 650 mg/l at 30 °c; 609 mg/l at 20 °csolubility in water, g/100ml at 20 °c: 0.044 (very poor)0.07%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9577. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of mononitrotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Nitrotoluene (o-nitrotoluene) is a nitroaromatic compound produced, along with its isomers (3- and 4-nitrotoluene), via the nitration of toluene. It exists as a pale yellow liquid at room temperature, a key characteristic differentiating it from the solid 4-nitrotoluene isomer. Its primary industrial value lies in its role as a specific precursor for the synthesis of o-toluidine, which is a crucial intermediate for producing a range of azo dyes, sulfur dyes, rubber chemicals, and agricultural compounds. The specific ortho-position of the nitro group relative to the methyl group dictates its chemical reactivity and physical properties, making it non-interchangeable with its meta and para isomers in many synthetic applications.

Substituting 2-nitrotoluene with its isomers, 3-nitrotoluene or 4-nitrotoluene, is chemically and operationally infeasible for most applications. The positional isomerism directly governs the final product structure in downstream syntheses; for example, reduction of 2-nitrotoluene exclusively yields o-toluidine, whereas the other isomers produce m-toluidine and p-toluidine, respectively. These are not interchangeable intermediates. Furthermore, significant differences in physical properties, most notably the melting point, dictate material handling and processing requirements. 2-Nitrotoluene is a liquid well below room temperature, while 4-nitrotoluene is a solid, necessitating different storage, pumping, and reactor-charging protocols. These fundamental chemical and physical disparities mean that isomer substitution requires complete redevelopment of both the synthesis and the process engineering.

Superior Liquid-Phase Handling and Processability Below Room Temperature

A critical procurement differentiator for 2-nitrotoluene is its physical state. It possesses a melting point between -10.4 °C and -3 °C, ensuring it remains a liquid under typical ambient storage and processing conditions. In stark contrast, its common substitute, 4-nitrotoluene, is a crystalline solid with a melting point of 52-54 °C. 3-Nitrotoluene is also a liquid but melts higher at approximately 16 °C, making it susceptible to solidification in cooler climates or refrigerated storage.

Evidence DimensionMelting Point (°C)
Target Compound Data-4 to -3 °C
Comparator Or Baseline4-Nitrotoluene: 52-54 °C | 3-Nitrotoluene: ~16 °C
Quantified Difference55-58 °C lower than 4-nitrotoluene; ~20 °C lower than 3-nitrotoluene
ConditionsStandard atmospheric pressure.

This property eliminates the need for heated tanks, tracing, and specialized solid-handling equipment required for 4-nitrotoluene, reducing operational complexity and cost.

Mandatory Precursor for o-Toluidine and Ortho-Position Derivatives

The primary industrial consumption of 2-nitrotoluene is for the production of o-toluidine via catalytic hydrogenation. This transformation is regiochemically absolute; only the ortho-isomer can yield the ortho-aniline. Standard industrial processes involve the nitration of toluene, which produces a mixture of isomers, followed by distillation to isolate the required 2-nitrotoluene precursor before reduction. Using a mixture or the wrong isomer (e.g., 4-nitrotoluene) would result in the production of undesired p-toluidine, a distinct chemical with different applications and regulatory profiles.

Evidence DimensionReduction Product
Target Compound Datao-Toluidine (2-methylaniline)
Comparator Or Baseline4-Nitrotoluene yields p-toluidine; 3-Nitrotoluene yields m-toluidine
Quantified Difference100% different product isomer
ConditionsCatalytic hydrogenation (e.g., using iron powder/acid or noble metal catalysts).

For any synthesis requiring an ortho-methylaniline scaffold, such as in specific herbicides and azo dyes, procurement of the isolated 2-nitrotoluene is non-negotiable.

Differential Reactivity in Catalytic Hydrogenation

While direct rate comparisons for nitrotoluene isomers are sparse, studies on analogous nitroaromatics show that the position of substituents significantly impacts hydrogenation rates. For instance, in the hydrogenation of nitrophenols, the ortho-isomer (o-NP) reduces significantly slower than the para-isomer (p-NP). This is attributed to steric hindrance and electronic effects from the adjacent substituent, which influences the nitro group's adsorption onto the catalyst surface. This principle suggests that 2-nitrotoluene would exhibit distinct kinetic behavior compared to 3- and 4-nitrotoluene under identical catalytic conditions, requiring process-specific optimization.

Evidence DimensionRelative Hydrogenation Rate (Inferred from Nitrophenol Analogs)
Target Compound DataExpected to have a distinct rate influenced by ortho-methyl group.
Comparator Or BaselinePara- and meta-isomers are expected to have different hydrogenation rates due to varied steric and electronic environments.
Quantified DifferenceNot directly quantified for nitrotoluenes, but significant rate differences are observed in analogous systems (e.g., p-NP reduces faster than o-NP).
ConditionsLiquid-phase catalytic hydrogenation over supported metal catalysts (e.g., Pd/C, Pt/Al2O3).

A buyer cannot assume that established reactor conditions for one isomer will translate to another, making substitution a risk to batch time, catalyst loading, and overall process efficiency.

Synthesis of Ortho-Toluidine Based Azo Dyes and Pigments

2-Nitrotoluene is the required starting material for producing o-toluidine, a key precursor for various azo dyes and pigments, such as certain Fast Red and Fast Scarlet bases. The ortho-isomer structure is essential for achieving the correct final chromophore and its associated color and performance properties. Using 3- or 4-nitrotoluene would lead to entirely different, off-target colorant molecules.

Production of Agricultural Chemicals

The synthesis of specific herbicides, such as metolachlor and acetochlor, relies on intermediates derived from o-toluidine. Procuring 2-nitrotoluene is the first committed step in the established, regioselective manufacturing pathway for these high-volume agricultural products.

Chemical Processes Requiring Liquid-Phase Handling in Variable Climates

For processes where consistent liquid-phase handling is paramount, 2-nitrotoluene offers a significant operational advantage over 4-nitrotoluene and, to a lesser extent, 3-nitrotoluene. Its low melting point ensures it remains pumpable and easily metered without the capital and energy costs associated with heated storage and transfer lines, which are mandatory for the solid para-isomer.

Manufacturing of Specialty Rubber Chemicals

Certain vulcanization accelerators and antioxidants used in the rubber industry are synthesized from o-toluidine, and therefore require 2-nitrotoluene as the ultimate precursor. The specific ortho-substitution pattern is critical for the desired activity and compatibility within the rubber matrix.

Physical Description

O-nitrotoluene is a light yellow oily liquid with a characteristic odor of aromatic nitro compounds. Sinks in water. Derived from toluene by nitration and separation by fractional distillation. Flash point 223°F.
YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Yellow liquid with a weak, aromatic odor. [Note: A solid below 25°F.]

Color/Form

Yellowish liquid at ordinary temperature
Yellow liquid [Note: A solid below 25 degrees F]

XLogP3

2.3

Boiling Point

431.1 °F at 760 mm Hg (NTP, 1992)
222.0 °C
222 °C
432°F

Flash Point

223 °F (NTP, 1992)
95 °C; open cup
106 °C; 223 °F (Closed cup)
95 °C c.c.
223°F

Vapor Density

4.72 (NTP, 1992) (Relative to Air)
4.72 (Air = 1)
Relative vapor density (air = 1): 4.73

Density

1.1622 at 66.2 °F (USCG, 1999)
Specific gravity: 1.1622 at 19 °C/15 °C
Relative density (water = 1): 1.16
1.16

LogP

2.3 (LogP)
log Kow = 2.30
2.3

Odor

Weak, aromatic odo

Melting Point

14.9 °F (NTP, 1992)
-10.0 °C
-9.55 °C (alpha-form); -3.85 °C (beta-form)
-10 °C
25°F

UNII

6Q9N88YIAY

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

/The/ p53 and beta-catenin mutations in the o-nitrotoluene-induced hemangiosarcomas ... most likely occurred as a result of the genotoxic effects of these chemicals. It also suggests that these mutations play a role in the pathogenesis of the ... hemangiosarcomas in B6C3F1(1) mice.
The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure.

Vapor Pressure

0.1 mm Hg at 68 °F ; 0.25 mm Hg at 86° F; 1.6 mm Hg at 140° F (NTP, 1992)
0.19 mmHg
0.185 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.02
0.1 mmHg

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

88-72-2
1321-12-6

Wikipedia

O-nitrotoluene

Biological Half Life

0.33 Days

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

From toluene by nitration and separation by fractional distillation.
Mononitrotoluenes can be produced by either a batch or continuous process. With a typical batch process, the toluene is fed into the nitrator and cooled to about 25 °C. The nitrating acid (52-56 wt% H2SO4, 28-32 wt% HNO3, and 12-20 wt% H2O) is added slowly below the surface of the toluene and the temperature of the reaction mixture is maintained at 25 °C by adjusting the feed rate of the nitrating acid and the amount of cooling. After all of the acid is added, the temperature is raised slowly to 35-40 °C. After completion of the reaction, the reaction mixture is put into a separator where the spent acid is withdrawn from the bottom and is reconcentrated. The crude product is washed in several steps with dilute caustic and then water. The product is steam distilled to remove excess toluene and then dried by distilling the remaining traces of water. The resulting product contains 55-60 wt% o-nitrotoluene, 3-4 wt% m-nitrotoluene, and 35-40 wt% p-nitrotoluene. The yield of mononitrotoluenes is about 96%. ... The separation of the isomers is carried out by a combination of fractional distillation and crystallization.
o-Nitrotoluene can be obtained by treating 2,4-dinitrotoluene with ammonium sulfide followed by diazotization and boiling with ethanol.

General Manufacturing Information

Benzene, 1-methyl-2-nitro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2005; Procedure: gas chromatography with flame ionization detector; Analyte: o-nitrotoluene; Matrix: air; Detection Limit: 0.8 ug/sample.
Method: EPA-RCA 8091 (ECD); Procedure: gas chromatograph with electron capture detector; Analyte: 2-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-RCA 8091 (NPD); Procedure: gas chromatograph with nitrogen-phosphorus detection; Analyte: 2-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.
Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 2-nitrotoluene; Matrix: water, soils and sediment; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2-NITROTOLUENE (6 total), please visit the HSDB record page.

Storage Conditions

Store in a cool. dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and reducing agents.

Stability Shelf Life

/Heat contributes/ ... to instability. /Nitrotoluene/

Dates

Last modified: 08-15-2023

Characterization of Substrate, Cosubstrate, and Product Isotope Effects Associated With Enzymatic Oxygenations of Organic Compounds Based on Compound-Specific Isotope Analysis

Sarah G Pati, Hans-Peter E Kohler, Thomas B Hofstetter
PMID: 28911775   DOI: 10.1016/bs.mie.2017.06.044

Abstract

Enzymatic oxygenations are among the most important biodegradation and detoxification reactions of organic pollutants. In the environment, however, such natural attenuation processes are extremely difficult to monitor. Changes of stable isotope ratios of aromatic pollutants at natural isotopic abundances serve as proxies for isotope effects associated with oxygenation reactions. Such isotope fractionations offer new avenues for revealing the pathway and extent of pollutant transformation and provide new insights into the mechanisms of catalysis by Rieske non-heme ferrous iron oxygenases. Based on compound-specific C, H, N, and O isotope analysis, we present a comprehensive methodology with which isotope effects can be derived from the isotope fractionation measured in substrates, the cosubstrate O
, and organic oxygenation products. We use dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase as illustrative examples to introduce different mathematical procedures for deriving apparent substrate and product isotope effects. We present two experimental approaches to control reactant and product turnover for isotope fractionation analysis in experimental systems containing purified enzymes, E. coli clones, and pure strains of environmental microorganisms. Finally, we present instrumental procedures and sample treatment instructions for analysis of C, H, and N isotope analysis in organic compounds and O isotope analysis in aqueous O
by gas and liquid chromatography coupled to isotope ratio mass spectrometry.


Synthesis of aurachins B and H

Kazuki Takahashi, Shigefumi Kuwahara, Masaru Enomoto
PMID: 28508733   DOI: 10.1080/09168451.2017.1325711

Abstract

The synthesis of aurachin B, an antibiotic that features a C3-oxygen-substituted quinoline N-oxide nucleus bearing a farnesyl side chain at C4, was accomplished in 60% overall yield from o-nitrotoluene by a concise five-step sequence. An enantioselective synthesis of aurachin H was also achieved for the first time in only two steps from an optically active epoxy iodide.


Absence of p53 gene mutations in mice colon pre-cancerous stage induced by o-nitrotoluene

Nahed A Hussien
PMID: 25579545   DOI: 10.4103/0973-1482.140773

Abstract

p53 gene is one of the most frequently mutated genes found in the human colonic tumors. Mice have been used as an experimental model to study the pathogenesis of colon cancer in humans. The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene (o-nt) exposure.
Detection of p53 gene mutations in colon precancerous stage.
In this study, mice colon precancerous stage induced by o-nt were examined for the presence of point mutations in highly conserved coding region (exons 5-8) and outside it (exons 10, 11) using a single-strand conformation polymorphism assay (SSCP).
SSCP analysis showed no differences in banding patterns between the normal negative control group and o-nt-induced precancerous stage in mice colon.
The results from the present study indicate that point mutations in the p53 gene, in the coding region (exons 5-8) and outside it (exons 10, 11), are not involved in the development of the colon precancerous stage induced by o-nt in mice.


Optimization of furfural production from D-xylose with formic acid as catalyst in a reactive extraction system

Wandian Yang, Pingli Li, Dechen Bo, Heying Chang, Xiaowei Wang, Tao Zhu
PMID: 23434814   DOI: 10.1016/j.biortech.2013.01.127

Abstract

Furfural is one of the most promising platform chemicals derived from biomass. In this study, response surface methodology (RSM) was utilized to determine four important parameters including reaction temperature (170-210°C), formic acid concentration (5-25 g/L), o-nitrotoluene volume percentage (20-80 vt.%), and residence time (40-200 min). The maximum furfural yield of 74% and selectivity of 86% were achieved at 190°C for 20 g/L formic acid concentration and 75 vt.% o-nitrotoluene by 75 min. The high boiling solvent, o-nitrotoluene, was recommended as extraction solvent in a reactive extraction system to obtain high furfural yield and reduce furfural-solvent separation costs. Although the addition of halides to the xylose solutions enhanced the furfural yield and selectivity, the concentration of halides was not an important factor on the furfural yield and selectivity.


Isotope effects of enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase

Sarah G Pati, Hans-Peter E Kohler, Jakov Bolotin, Rebecca E Parales, Thomas B Hofstetter
PMID: 25101486   DOI: 10.1021/es5028844

Abstract

Oxygenation of aromatic rings is a frequent initial step in the biodegradation of persistent contaminants, and the accompanying isotope fractionation is increasingly used to assess the extent of transformation in the environment. Here, we systematically investigated the dioxygenation of two nitroaromatic compounds (nitrobenzene and 2-nitrotoluene) by nitrobenzene dioxygenase (NBDO) to obtain insights into the factors governing its C, H, and N isotope fractionation. Experiments were carried out at different levels of biological complexity from whole bacterial cells to pure enzyme. C, H, and N isotope enrichment factors and kinetic isotope effects (KIEs) were derived from the compound-specific isotope analysis of nitroarenes, whereas C isotope fractionation was also quantified in the oxygenated reaction products. Dioxygenation of nitrobenzene to catechol and 2-nitrotoluene to 3-methylcatechol showed large C isotope enrichment factors, ϵC, of -4.1 ± 0.2‰ and -2.5 ± 0.2‰, respectively, and was observed consistently in the substrates and dioxygenation products. ϵH- and ϵN-values were smaller, that is -5.7 ± 1.3‰ and -1.0 ± 0.3‰, respectively. C isotope fractionation was also identical in experiments with whole bacterial cells and pure enzymes. The corresponding (13)C-KIEs for the dioxygenation of nitrobenzene and 2-nitrotoluene were 1.025 ± 0.001 and 1.018 ± 0.001 and suggest a moderate substrate specificity. Our study illustrates that dioxygenation of nitroaromatic contaminants exhibits a large C isotope fractionation, which is not masked by substrate transport and uptake processes and larger than dioxygenation of other aromatic hydrocarbons.


Biomineralization of 3-nitrotoluene by Diaphorobacter species

Deepak Singh, Gurunath Ramanathan
PMID: 23212174   DOI: 10.1007/s10532-012-9612-3

Abstract

Three bacterial strains utilizing 3-nitrotoluene (3-NT) as a sole source of carbon, nitrogen and energy were isolated from an industrial wastewater treatment plant. Biochemical tests and 16S rDNA sequence analysis revealed that the isolated strains belonged to Diaphorobacter sp. Detailed studies were carried out with Diaphorobacter sp. strain DS2. Degradation of 3-NT by Diaphorobacter sp. strain DS2 was accompanied by the release of nitrite in the culture broth with increase in biomass. Total organic carbon analysis confirmed the extensive mineralization of 3-NT. The strain could degrade 3-methylcatechol, 4-methylcatechol and catechol easily suggesting that the degradation pathway could involve these as possible intermediates. Successful PCR amplification of the oxygenase large subunit and the presence of high activity for catechol 2,3-dioxygenase in the crude cell lysate further confirmed that the degradation of 3-NT occurred through (methyl)catechol intermediates in strain DS2. The strain DS2 was found to degrade other isomers of mononitrotoluene (2-NT and 4-NT) and nitrobenzene as well.


Selection for growth on 3-nitrotoluene by 2-nitrotoluene-utilizing Acidovorax sp. strain JS42 identifies nitroarene dioxygenases with altered specificities

Kristina M Mahan, Joseph T Penrod, Kou-San Ju, Natascia Al Kass, Watumesa A Tan, Richard Truong, Juanito V Parales, Rebecca E Parales
PMID: 25344236   DOI: 10.1128/AEM.02772-14

Abstract

Acidovorax sp. strain JS42 uses 2-nitrotoluene as a sole source of carbon and energy. The first enzyme of the degradation pathway, 2-nitrotoluene 2,3-dioxygenase, adds both atoms of molecular oxygen to 2-nitrotoluene, forming nitrite and 3-methylcatechol. All three mononitrotoluene isomers serve as substrates for 2-nitrotoluene dioxygenase, but strain JS42 is unable to grow on 3- or 4-nitrotoluene. Using both long- and short-term selections, we obtained spontaneous mutants of strain JS42 that grew on 3-nitrotoluene. All of the strains obtained by short-term selection had mutations in the gene encoding the α subunit of 2-nitrotoluene dioxygenase that changed isoleucine 204 at the active site to valine. Those strains obtained by long-term selections had mutations that changed the same residue to valine, alanine, or threonine or changed the alanine at position 405, which is just outside the active site, to glycine. All of these changes altered the regiospecificity of the enzymes with 3-nitrotoluene such that 4-methylcatechol was the primary product rather than 3-methylcatechol. Kinetic analyses indicated that the evolved enzymes had enhanced affinities for 3-nitrotoluene and were more catalytically efficient with 3-nitrotoluene than the wild-type enzyme. In contrast, the corresponding amino acid substitutions in the closely related enzyme nitrobenzene 1,2-dioxygenase were detrimental to enzyme activity. When cloned genes encoding the evolved dioxygenases were introduced into a JS42 mutant lacking a functional dioxygenase, the strains acquired the ability to grow on 3-nitrotoluene but with significantly longer doubling times than the evolved strains, suggesting that additional beneficial mutations occurred elsewhere in the genome.


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